1-Fluoro-2-(methoxymethyl)benzene
Description
Significance of Fluorine in Aromatic Systems in Contemporary Organic Chemistry
The introduction of fluorine into aromatic rings profoundly alters their chemical and physical characteristics, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (–I effect) on the aromatic ring. This effect lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can increase the HOMO-LUMO gap. numberanalytics.comnih.gov This increased gap generally leads to greater molecular stability and resistance to oxidation. numberanalytics.comnih.gov
The strong inductive effect of fluorine generally deactivates the aromatic ring towards electrophilic substitution reactions. numberanalytics.com However, the outcome of such reactions can be complex and dependent on the specific reagents and conditions. For instance, in some cases, fluorobenzene (B45895) exhibits reactivity comparable to benzene (B151609) in electrophilic aromatic substitution. researchgate.net
Conversely, the electron-withdrawing nature of fluorine makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com In SNAr reactions, fluorine's ability to stabilize the negatively charged Meisenheimer intermediate through its inductive effect makes it a surprisingly good leaving group, often better than heavier halogens. stackexchange.com The position of the fluorine atom on the ring significantly influences reactivity. For example, a para-fluoro substituent can strongly stabilize a positive charge at the ipso-position, enhancing reactivity at that site. researchgate.net
Role of Benzylic Ethers as Synthetic Intermediates and Functional Motifs
Benzylic ethers are a vital class of compounds in organic synthesis, frequently employed as protecting groups for alcohols due to their relative stability and the various methods available for their cleavage. organic-chemistry.orgorganic-chemistry.orgyoutube.com The Williamson ether synthesis is a common method for their preparation. organic-chemistry.orgyoutube.com Beyond their role as protecting groups, benzylic ethers can also function as key intermediates in the synthesis of more complex molecules. The methoxymethyl group, in particular, can influence the electronic properties of the aromatic ring and participate in various chemical transformations.
Confluence of Fluorine and Benzylic Ether Functionality in 1-Fluoro-2-(methoxymethyl)benzene
The combination of a fluorine atom and a benzylic ether on the same aromatic ring, as seen in this compound, gives rise to a molecule with a unique set of properties and potential applications.
The unique substitution pattern of this compound makes it a valuable substrate for investigating the interplay of electronic and steric effects in chemical reactions. For instance, understanding how the ortho-substituents direct further functionalization of the aromatic ring is of significant academic interest. Furthermore, this compound can serve as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The study of such molecules contributes to a deeper understanding of fundamental concepts in organic chemistry, such as reaction mechanisms and structure-activity relationships.
Properties
IUPAC Name |
1-fluoro-2-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQWUVKCIEIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438459 | |
| Record name | 1-fluoro-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148760-23-0 | |
| Record name | 1-fluoro-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Fluoro 2 Methoxymethyl Benzene and Analogues
Precursor-Based Fluorination Strategies
Precursor-based fluorination strategies involve the introduction of a fluorine atom onto a pre-existing molecular scaffold. These methods can be broadly categorized into electrophilic and nucleophilic fluorination approaches, each offering distinct advantages and challenges depending on the substrate and the desired product.
Direct Fluorination Techniques
Direct fluorination techniques introduce a fluorine atom by activating a C-H bond or by electrophilic attack on an electron-rich center of the precursor molecule.
N-fluorinating agents, such as the commercially available Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are powerful electrophilic fluorine sources. enamine.netwikipedia.orgwikipedia.org These reagents can effect the fluorination of a wide range of organic substrates, including electron-rich aromatic compounds and positions activated towards electrophilic attack. mdpi.comacsgcipr.org
The reaction of a substrate like 2-(methoxymethyl)benzene with Selectfluor could potentially proceed via two pathways: direct electrophilic aromatic substitution on the electron-rich benzene (B151609) ring or fluorination at the benzylic position of the methoxymethyl group. The regioselectivity of the aromatic fluorination would be influenced by the directing effects of the methoxymethyl and any other substituents present on the aromatic ring. For instance, the fluorination of 1,3-dimethoxybenzene (B93181) with Selectfluor has been reported to proceed efficiently. mdpi.com
Alternatively, radical-mediated C-H fluorination at the benzylic position can be achieved using Selectfluor, often in the presence of a photocatalyst or a radical initiator. beilstein-journals.orgorganic-chemistry.org This approach offers a pathway to analogues fluorinated on the side chain rather than the aromatic ring.
Table 1: Plausible Electrophilic Fluorination of 2-(methoxymethyl)benzene Analogues with Selectfluor This table presents hypothetical reaction parameters based on the fluorination of similar substrates, as direct examples for 1-fluoro-2-(methoxymethyl)benzene are not readily available in the cited literature.
| Substrate | Reagent | Catalyst/Initiator | Solvent | Temperature (°C) | Plausible Product(s) |
| 2-(methoxymethyl)anisole | Selectfluor | None | Acetonitrile | Room Temperature | Mixture of regioisomeric fluoroarenes |
| Toluene (B28343) | Selectfluor | Xanthone, light | Acetonitrile | Room Temperature | Benzyl (B1604629) fluoride (B91410) |
Caesium fluoroxysulphate (CsSO₄F) is a reagent known for its ability to perform electrophilic fluorination of electron-rich aromatic systems, including alkoxy-substituted benzene derivatives, at room temperature. This reagent offers a milder alternative to more aggressive fluorinating agents. While specific examples for the direct synthesis of this compound using this reagent are not extensively documented in readily available literature, the reactivity profile suggests its potential applicability.
The mechanism is believed to involve the electrophilic attack of the "F⁺" equivalent from caesium fluoroxysulphate onto the activated aromatic ring. For a substrate such as 2-(methoxymethyl)anisole, the methoxy (B1213986) and methoxymethyl groups would direct the incoming electrophile, likely leading to a mixture of regioisomeric products.
Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine atoms, avoiding the need for pre-functionalized substrates. Both copper and manganese-based catalytic systems have been developed for the selective fluorination of C-H bonds, particularly at benzylic positions.
Copper-Catalyzed C-H Fluorination: Copper catalysts, in conjunction with a fluorine source like N-fluorobenzenesulfonimide (NFSI), can facilitate the site-selective fluorination of benzylic C-H bonds. nih.gov This method proceeds via a radical relay mechanism where the copper catalyst plays a crucial role in the generation of the key radical species. beilstein-journals.org This approach is particularly relevant for the synthesis of analogues of this compound that are fluorinated at the benzylic position of the methoxymethyl group.
Manganese(salen)Cl-Catalyzed C-H Fluorination: Manganese-salen complexes have been demonstrated to be effective catalysts for the oxidative fluorination of benzylic C-H bonds using nucleophilic fluoride sources. nih.govnih.govresearchgate.netiaea.org This methodology is notable for its high selectivity for benzylic positions and has been successfully applied to a range of substrates. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through a high-valent manganese-oxo intermediate that abstracts a hydrogen atom from the benzylic position, followed by fluoride transfer.
Table 2: C-H Fluorination of Benzylic Substrates
| Substrate | Catalyst | Fluorine Source | Oxidant | Solvent | Yield (%) | Reference |
| Ethylbenzene | [Mn(salen)]Cl | Et₃N·3HF | Iodosylbenzene | Acetonitrile | 85 | nih.gov |
| Diphenylmethane | [Mn(salen)]Cl | Et₃N·3HF | Iodosylbenzene | Acetonitrile | 90 | nih.gov |
| 4-Methylanisole | Cu(I)Br | NFSI | - | Dichloromethane (B109758) | 65 | nih.gov |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination methods rely on the displacement of a leaving group by a fluoride anion. These are among the most established methods for the synthesis of fluoroaromatic compounds.
The halogen-exchange (Halex) reaction is a widely used industrial process for the synthesis of fluoroaromatic compounds, where a chloro or bromo substituent on an aromatic ring is displaced by a fluoride ion. dntb.gov.uaresearchgate.net Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source, often used in polar aprotic solvents at elevated temperatures. The reactivity of KF can be enhanced by methods such as spray-drying or by the use of phase-transfer catalysts.
The success of the Halex reaction is highly dependent on the electronic nature of the substrate. The reaction is significantly facilitated by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. For a non-activated substrate like 2-chloro-1-(methoxymethyl)benzene, where the methoxymethyl group is a weak activating group, the Halex reaction would likely require harsh conditions (high temperatures and pressures) and may still result in low yields. The use of more reactive fluoride sources, such as cesium fluoride (CsF) or tetraalkylammonium fluorides, could potentially improve the reaction outcome. The synthesis of 2-[¹⁸F]trifluoromethylated indoles from chlorodifluoromethyl precursors has been achieved under milder conditions, suggesting that specific substrate features can significantly influence reactivity. researchgate.net
Table 3: General Conditions for Halogen-Exchange (Halex) Reactions
| Substrate Type | Fluoride Source | Solvent | Temperature (°C) | Catalyst |
| Activated Aryl Chlorides | KF, CsF | DMSO, Sulfolane | 150-250 | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts) |
| Non-activated Aryl Chlorides | CsF, TBAF | DMF, NMP | >200 | Often required |
Displacement of Leaving Groups (e.g., from 2-(methoxymethyl)phenol (B1295808) derivatives)
The synthesis of aryl fluorides from phenols can be achieved through deoxyfluorination, a process that involves the displacement of a hydroxyl group. A notable method utilizes a reagent prepared from N,N'-diaryl-2-chloroimidazolium chloride and cesium fluoride (CsF). nih.govharvard.eduorganic-chemistry.org This reagent facilitates the ipso-substitution of the phenolic hydroxyl group with fluoride. nih.govharvard.eduorganic-chemistry.org
The proposed mechanism suggests the formation of a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.govharvard.edu This intermediate is generated by the condensation of the phenol (B47542) with the fluorinating reagent. nih.govharvard.edu Hydrogen bonding within this intermediate is believed to be crucial for the subsequent fluoride substitution. organic-chemistry.org This is in contrast to many nucleophilic fluorination reactions where hydrogen bonding can decrease the nucleophilicity of the fluoride ion. organic-chemistry.org
Reactions are typically conducted in apolar solvents like toluene or dioxane, with electron-poor phenols reacting faster than electron-rich ones. nih.govharvard.edu For instance, phenols with electron-withdrawing groups can achieve high yields (>90%) after heating at 80°C for 3 hours, while electron-rich phenols may require higher temperatures (110°C) and longer reaction times. nih.govharvard.edu It is important to note that this method avoids the formation of constitutional isomers, which can be a drawback in some palladium-catalyzed fluorinations of aryl triflates. nih.govharvard.edu
For the synthesis of this compound, the precursor 2-(methoxymethyl)phenol is required. biosynth.comchemscene.com This phenol derivative can then undergo deoxyfluorination.
| Starting Phenol | Fluorinating Reagent | Solvent | Conditions | Product | Yield | Reference |
| 4-Methoxyphenol | N,N'-Diaryl-2-chloroimidazolium chloride/CsF | Toluene | 110°C, 20h | 4-Fluoroanisole | 82% | nih.govharvard.edu |
| 4-Methoxyphenol | N,N'-Diaryl-2-chloroimidazolium chloride/CsF | Dioxane | 110°C, 20h | 4-Fluoroanisole | 88% | nih.govharvard.edu |
| Phenols with electron-withdrawing groups | N,N'-Diaryl-2-chloroimidazolium chloride/CsF | Toluene | 80°C, 3h | Fluorinated arene | >90% | nih.govharvard.edu |
Solid-Phase Fluorination Methods
Solid-phase synthesis offers an alternative approach to fluorination, which can be more environmentally friendly by avoiding high-boiling point solvents. rsc.org A mechanochemical protocol for solid-state aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and a quaternary ammonium salt. rsc.org This method allows for the efficient fluorination of various N-heteroaryl halides under ambient conditions without the need for an inert atmosphere. rsc.org
Another solid-phase extraction technique, known as fluorous solid-phase extraction (F-SPE), utilizes fluorous-tagged molecules. nih.gov In this method, a fluorous tag is attached to a reactant, allowing it to be selectively separated on a fluorous silica (B1680970) gel cartridge. nih.gov The non-fluorous components are washed away, and the desired fluorous-tagged product is then eluted. nih.gov Reverse F-SPE is also possible, where standard silica gel is used with a fluorophilic mobile phase. nih.gov While not a direct fluorination method, F-SPE can be integrated into a synthetic sequence to purify fluorinated intermediates.
Introduction of the Methoxymethyl Group
Alkylation Reactions of Phenolic Precursors
The methoxymethyl group can be introduced onto a phenolic precursor, such as 2-fluorophenol (B130384), through an alkylation reaction. This typically involves reacting the phenol with a methoxymethylating agent in the presence of a base. For example, 2-(trifluoromethyl)phenol (B147641) can be reacted with methoxymethyl chloride and N,N-diisopropylethylamine in dichloromethane to yield 1-methoxy-2-(trifluoromethyl)benzene. chemicalbook.com A similar strategy could be applied to 2-fluorophenol to synthesize this compound.
In a related synthesis, 1-(2-bromoethyl)-4-hydroxymethylbenzene is reacted with methyl benzenesulfonate (B1194179) and potassium carbonate in methanol (B129727) to yield 1-(methoxymethyl)-4-(2-bromoethyl)benzene, demonstrating the formation of a methoxymethyl ether from a benzyl alcohol. prepchem.com
Etherification Reactions (e.g., Williamson Ether Synthesis for related benzyl ethers)
The Williamson ether synthesis is a classic and versatile method for preparing ethers, including benzyl ethers, which are structurally related to the methoxymethyl ether in the target compound. masterorganicchemistry.comdoubtnut.comchem-station.com This SN2 reaction involves the displacement of a halide or other suitable leaving group from an alkyl halide by an alkoxide. masterorganicchemistry.comchem-station.com For optimal results, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comchem-station.com
In the context of synthesizing compounds like this compound, a variation of the Williamson ether synthesis could be employed. For instance, the sodium salt of 2-fluorophenol (the alkoxide) could be reacted with chloromethyl methyl ether (the alkyl halide). However, traditional Williamson synthesis often requires strongly basic conditions which may not be compatible with all functional groups. orgsyn.org
Modern variations of etherification exist that proceed under milder, neutral conditions. For example, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) can be used to form benzyl ethers upon mild heating in the presence of an alcohol. orgsyn.org This method is particularly useful for substrates that are sensitive to acidic or basic conditions. orgsyn.org
| Alcohol/Phenol | Reagent | Base | Solvent | Product | Reference |
| 2-(Trifluoromethyl)phenol | Methoxymethyl chloride | N,N-Diisopropylethylamine | Dichloromethane | 1-Methoxy-2-(trifluoromethyl)benzene | chemicalbook.com |
| 1-(2-Bromoethyl)-4-hydroxymethylbenzene | Methyl benzenesulfonate | K₂CO₃ | Methanol | 1-(Methoxymethyl)-4-(2-bromoethyl)benzene | prepchem.com |
| Dehydroestrone | Benzyl chloride | Base | Not specified | Benzyl ether of dehydroestrone | masterorganicchemistry.com |
Conversion of Thionoesters to Fluoro(alkoxy)methyl Derivatives
A less common but potentially useful method involves the conversion of thionoesters into fluoro(alkoxy)methyl derivatives. Thionoesters can be prepared from the corresponding aryl bromides and O-methyl carbonochloridothioate. nuph.edu.ua The conversion to the difluoro(methoxy)methyl group can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST), often in the presence of a catalyst such as tin chloride. nuph.edu.ua This method has been used to synthesize a series of aromatic compounds containing a CF₂OCH₃ group. nuph.edu.ua While this produces a difluoro- derivative, it highlights a synthetic strategy starting from a thiocarbonyl compound.
A one-pot synthesis of fluorinated dithioesters has also been developed, which involves a Grignard reaction followed by a Mitsunobu-type substitution. nih.gov These activated dithioesters can then be further reacted.
Convergent and Step-Wise Synthetic Routes
The synthesis of this compound can be approached through either a convergent or a step-wise (linear) strategy.
A step-wise synthesis would involve starting with a simple benzene derivative and sequentially introducing the fluoro and methoxymethyl groups. For example, one could start with benzene, introduce a fluorine atom, and then functionalize the ortho position to introduce the methoxymethyl group. The synthesis of meta-fluorotoluene often involves a multi-step linear sequence including nitration, reduction, diazotization, and fluorination, followed by manipulations of a directing group. youtube.com A similar lengthy, linear approach could be envisioned for this compound.
Strategies Involving Sequential Functional Group Introduction
The synthesis of this compound can be effectively achieved through the sequential introduction of the required functional groups onto the benzene ring. A common and versatile approach is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. organic-chemistry.org
A plausible synthetic route commencing from commercially available 2-fluorobenzyl alcohol is outlined below. This method allows for the controlled and regioselective introduction of the methoxymethyl group.
Step 1: Formation of the Alkoxide
The initial step involves the deprotonation of 2-fluorobenzyl alcohol using a suitable base to form the corresponding alkoxide. Sodium hydride (NaH) is a frequently used strong base for this purpose, ensuring complete conversion to the alkoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Step 2: Nucleophilic Substitution
The resulting sodium 2-fluorobenzyl alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), via an Sₙ2 reaction. This nucleophilic substitution leads to the formation of the desired this compound.
A similar strategy can be employed starting from 2-fluorotoluene, which would first require a benzylic bromination followed by nucleophilic substitution with sodium methoxide. However, the direct etherification of 2-fluorobenzyl alcohol is generally more straightforward.
Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound
| Parameter | Condition |
| Starting Material | 2-Fluorobenzyl alcohol |
| Base | Sodium hydride (NaH) |
| Methylating Agent | Methyl iodide (CH₃I) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Detailed research has demonstrated the efficacy of Williamson ether synthesis for a variety of substituted benzyl ethers. organic-chemistry.org For instance, the synthesis of 1-(methoxymethyl)-4-(2-bromoethyl)benzene was achieved by reacting 1-(2-bromoethyl)-4-hydroxymethylbenzene with methyl benzenesulfonate in the presence of potassium carbonate. prepchem.com While the specific substrate differs, the underlying principle of forming an ether linkage via nucleophilic substitution remains the same.
Another relevant example is the preparation of various fluorinated benzyl ethers of methyl-α-D-mannopyranoside through reaction with fluorinated benzyl bromides using the Williamson ether synthesis method. wiserpub.com This highlights the broad applicability of this strategy for creating fluorinated ether compounds.
Integration of Advanced Catalytic Methods in Synthesis (e.g., Pd-catalyzed C-H functionalization)
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C and C-X bonds (where X is a heteroatom like O, N, or S). These methods offer alternative and often more efficient routes to complex molecules compared to traditional methods.
For the synthesis of this compound and its analogues, Pd-catalyzed C-O cross-coupling and C-H functionalization represent cutting-edge approaches.
Palladium-Catalyzed C-O Cross-Coupling
A highly effective protocol for the synthesis of aryl ethers involves the palladium-catalyzed cross-coupling of aryl halides with alcohols. This reaction, often referred to as a Buchwald-Hartwig amination-type reaction for ethers, can be applied to the synthesis of this compound.
In this approach, 1-bromo-2-fluorobenzene (B92463) could be coupled with methanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphines such as tBuXPhos or BrettPhos often providing excellent results.
A study on the Pd-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols demonstrated high efficiency using the commercially available precatalyst tBuBrettPhos Pd G3 and cesium carbonate (Cs₂CO₃) as the base in toluene. nih.govresearchgate.net This methodology is tolerant of a wide range of functional groups and can be adapted for the synthesis of the target compound.
Table 2: Conditions for Pd-Catalyzed C-O Cross-Coupling
| Component | Example |
| Aryl Halide | 1-Bromo-2-fluorobenzene |
| Alcohol | Methanol |
| Catalyst | Pd₂(dba)₃ or a pre-catalyst like tBuBrettPhos Pd G3 |
| Ligand | BrettPhos |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene |
| Temperature | 80-110 °C |
Palladium-Catalyzed C-H Functionalization
A more direct and atom-economical approach involves the palladium-catalyzed C-H functionalization of a fluorinated arene. This strategy avoids the pre-functionalization of the starting material (e.g., halogenation). The selective functionalization of C-H bonds in arenes remains a significant challenge in organic synthesis, but considerable progress has been made. acs.org
For the synthesis of this compound, a directed C-H activation strategy could be envisioned. For example, starting with a fluorobenzene (B45895) derivative containing a directing group at the 2-position, a palladium catalyst could facilitate the introduction of a methoxymethyl group at the ortho position. However, a more direct approach for the target molecule would involve the challenging direct C-H methoxymethylation of fluorobenzene.
Research into the Pd-catalyzed direct arylation of fluorobenzenes has shown that C-H bond activation often occurs ortho to the fluorine atom. chemicalbook.com This regioselectivity could be exploited for the synthesis of analogues. While direct C-H methoxymethylation is less common, related transformations provide a proof of concept. For instance, Pd-catalyzed decarboxylative cross-coupling reactions of benzyl fluorobenzoates have been shown to form new C-C bonds, requiring an ortho-fluorine atom. thieme.de
The development of Pd-catalyzed distal C-H functionalization strategies further expands the toolkit for synthesizing complex substituted arenes. acs.org Although a direct application to this compound is not yet established, the continuous advancements in this field suggest that such a synthesis may become feasible in the future.
Elucidation of Reactivity Profiles and Mechanistic Pathways
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 1-fluoro-2-(methoxymethyl)benzene are influenced by the electronic properties of both the fluorine and methoxymethyl substituents.
The fluorine atom in this compound can be displaced by strong nucleophiles like amines and thiols. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the methoxymethyl group is not a classical strong electron-withdrawing group, the high electronegativity of the fluorine atom makes the ipso-carbon atom susceptible to nucleophilic attack.
Recent studies have shown that even electron-neutral and electron-rich fluoroarenes can undergo SNAr reactions under specific conditions, such as through photoredox catalysis. nih.gov This suggests that the substitution of the fluorine atom in this compound by nucleophiles like amines and thiols is feasible, potentially with the aid of a catalyst to enhance the electrophilicity of the aromatic ring. nih.gov For instance, various azoles, amines, and carboxylic acids have been successfully used as nucleophiles in the substitution of unactivated fluoroarenes. nih.gov
The SNAr mechanism is a cornerstone of aromatic chemistry, proceeding through an addition-elimination pathway. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Intramolecular nucleophilic substitution reactions can occur when a molecule possesses both a nucleophilic center and a suitable leaving group in a sterically favorable arrangement. In systems related to this compound, if the methoxymethyl group were modified to contain a nucleophile, an intramolecular cyclization could potentially occur. For example, if the methyl ether were cleaved to a hydroxyl group and a nucleophilic species was present on an adjacent substituent, intramolecular ring formation could be envisioned. The Smiles rearrangement is a well-known example of an intramolecular nucleophilic aromatic substitution. wikipedia.org
Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the benzene (B151609) ring are paramount in determining the outcome of electrophilic aromatic substitution (EAS) reactions.
The methoxymethyl group (-CH₂OCH₃) is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution. organicchemistrytutor.comyoutube.comwikipedia.org This is due to the electron-donating nature of the oxygen atom's lone pairs, which can be delocalized into the aromatic ring through resonance. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org The increased electron density is most pronounced at the ortho and para positions, leading to the preferential substitution at these sites. organicchemistrytutor.comyoutube.com
The stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction also plays a crucial role. organicchemistrytutor.comvanderbilt.edu For ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the methoxymethyl group, allowing the oxygen's lone pair to directly stabilize the positive charge. This additional resonance stabilization is not possible for meta attack. youtube.com
In this compound, both the fluorine atom and the methoxymethyl group influence the regioselectivity of electrophilic aromatic substitution. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance to stabilize the carbocation intermediate. wikipedia.orglibretexts.org However, the para-directing effect of fluorine is often dominant. wikipedia.org
The methoxymethyl group is an activating ortho-, para-director. organicchemistrytutor.comyoutube.com Therefore, in this compound, the two substituents work in concert to direct incoming electrophiles to the positions ortho and para to the methoxymethyl group (and meta and para to the fluorine). The primary sites for electrophilic attack would be the C4 and C6 positions. The precise ratio of ortho to para substitution will depend on the specific electrophile and reaction conditions, with steric hindrance often favoring the para product. organicchemistrytutor.com
Data Tables
| Substituent | Activating/Deactivating | Directing Effect | Governing Electronic Effect |
|---|---|---|---|
| -F (Fluoro) | Deactivating | Ortho, Para | Inductive (deactivating), Resonance (directing) wikipedia.orglibretexts.org |
| -CH₂OCH₃ (Methoxymethyl) | Activating | Ortho, Para | Resonance (activating and directing) organicchemistrytutor.comyoutube.com |
| Position | Predicted Reactivity towards Electrophiles | Reasoning |
|---|---|---|
| C3 | Low | Meta to the activating methoxymethyl group. |
| C4 | High | Para to the activating methoxymethyl group and meta to the deactivating fluoro group. organicchemistrytutor.comyoutube.com |
| C5 | Low | Meta to both the activating methoxymethyl group and the deactivating fluoro group. |
| C6 | High | Ortho to the activating methoxymethyl group and ortho to the deactivating fluoro group. organicchemistrytutor.comyoutube.com Steric hindrance may reduce reactivity compared to C4. organicchemistrytutor.com |
Transformations of the Methoxymethyl Functional Group
The methoxymethyl group is the primary site of several important chemical transformations, including ether cleavage, oxidation, reduction, and C-H functionalization.
Cleavage Reactions of the Ether Moiety under Acidic Conditions
Ethers are generally stable compounds, but their C-O bonds can be cleaved under strongly acidic conditions. organic-chemistry.org For aryl alkyl ethers such as this compound, this cleavage is a principal reaction. The process is an acid-catalyzed nucleophilic substitution that typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), as hydrochloric acid (HCl) is often too weak. organic-chemistry.orgorganic-chemistry.org
The reaction mechanism initiates with the protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). organic-chemistry.org Following this activation step, the reaction can proceed via either an SN1 or SN2 pathway. Given that the methoxymethyl group is a primary benzylic ether, the pathway is nuanced.
SN2 Pathway : The halide nucleophile (e.g., Br⁻ or I⁻) can attack the less sterically hindered methyl carbon, displacing 2-fluorobenzyl alcohol as the leaving group. The alcohol can then react further with excess acid to form the corresponding 2-fluorobenzyl halide.
SN1 Pathway : The benzylic position is capable of stabilizing a positive charge, which could favor an SN1-type cleavage. In this case, after protonation, the C-O bond would break to form a relatively stable 2-fluorobenzyl carbocation and methanol (B129727). The carbocation would then be rapidly trapped by the halide nucleophile.
In practice, for aryl alkyl ethers, the reaction consistently yields a phenol (B47542) and an alkyl halide. libretexts.org However, since the ether linkage in this compound is at a benzylic position and not directly to the aromatic ring, the products are a benzyl (B1604629) alcohol/halide and a methyl alcohol/halide. The most common outcome involves nucleophilic attack at the benzylic carbon, yielding 2-fluorobenzyl halide and methanol .
Oxidation and Reduction Chemistry of the Benzylic Ether
The benzylic position of the methoxymethyl group is susceptible to both oxidation and reduction, providing pathways to other important functional groups.
Oxidation: The benzylic ether can be oxidized to aldehydes or esters under various conditions. One effective method involves using N-Bromosuccinimide (NBS). By controlling the stoichiometry and reaction temperature, benzyl methyl ethers can be selectively converted to either aromatic aldehydes (using one equivalent of NBS) or methyl esters (using two equivalents of NBS followed by hydrolysis). nih.gov The reaction proceeds via a radical mono- or di-bromination at the benzylic carbon, followed by elimination or hydrolysis. Another approach uses hypervalent iodine reagents, which can oxidize benzyl ethers directly to the corresponding benzoate (B1203000) esters. siu.edu The oxidation of this compound would therefore be expected to produce 2-fluorobenzaldehyde or methyl 2-fluorobenzoate , valuable intermediates in organic synthesis.
Reduction: The methoxymethyl group can be removed via reductive cleavage. The most common method for deprotecting benzyl ethers is palladium-catalyzed hydrogenolysis (e.g., H₂ with a Pd/C catalyst), which cleaves the benzylic C-O bond to yield the corresponding toluene (B28343) derivative and an alcohol. organic-chemistry.org In the case of this compound, this would produce 2-fluorotoluene and methanol . A study involving various fluorinated benzyl ethers confirmed that a 2-fluorobenzyl ether could be deprotected using palladised charcoal, though the reaction was slower than for its non-fluorinated counterpart. wiserpub.com An alternative, metal-free reduction can be achieved using a silane-based system, such as triethylsilane (HSiEt₃) with a catalytic amount of B(C₆F₅)₃, which also reduces the benzylic ether to the corresponding hydrocarbon. organic-chemistry.org
C-H Functionalization at the Benzylic Position
Directly converting the benzylic C-H bonds into new C-C or C-heteroatom bonds is a powerful and atom-economical strategy. While most C-H functionalization studies on this type of molecule focus on the aromatic ring, methods for benzylic functionalization are emerging.
Copper catalysis has been successfully employed for the site-selective functionalization of benzylic C-H bonds. A notable strategy involves a two-step sequence initiated by copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI). nih.gov This initial step transforms the benzylic C-H bond into a C-F bond. The resulting benzyl fluoride (B91410) is a reactive electrophile that can subsequently undergo nucleophilic substitution with a variety of nucleophiles (for C-O, C-N, and C-C bond formation) without needing to be isolated. nih.gov Mechanistic studies show that additives can tune the selectivity of Cu/NFSI systems between C-F and C-N bond formation. nih.gov This sequence provides a versatile entry point for introducing diverse functional groups at the benzylic position of this compound.
Table 1: Representative Conditions for Benzylic C-H Functionalization via a Cu-Catalyzed Fluorination/Substitution Sequence
| Step | Reagents & Conditions | Product Type | Ref |
| 1. Fluorination | Substrate, Cu Catalyst, N-Fluorobenzenesulfonimide (NFSI), Solvent (e.g., Acetonitrile) | Benzyl Fluoride Intermediate | nih.gov |
| 2. Substitution | Benzyl Fluoride (in situ), Nucleophile (e.g., R-OH, R₂NH, Arylboronic acid), Lewis Acid/H-bond donor | Functionalized Benzylic Product | nih.gov |
Palladium-catalyzed reactions are a cornerstone of C-H functionalization, though examples specifically targeting the benzylic ether C-H bonds of this compound are not prevalent in the literature. researchgate.net Generally, such transformations require a directing group to position the palladium catalyst near the target C-H bond, lowering the activation energy for cleavage. researchgate.netdntb.gov.ua
The mechanistic cycle typically involves:
Coordination of the directing group to the palladium center.
Regioselective C-H activation to form a palladacycle intermediate.
Oxidative addition, migratory insertion, or reaction with an external coupling partner.
Reductive elimination to release the functionalized product and regenerate the active palladium catalyst.
While direct application to this compound is not documented, the fluorine substituent is generally well-tolerated in palladium-catalyzed cross-coupling reactions, as demonstrated in the asymmetric (2-naphthyl)methylation of azaarylmethyl amines where a fluoro-substituted nucleophile was effective. nsf.gov This suggests that with a suitable directing group strategy, palladium-catalyzed functionalization of the benzylic C-H in this compound is a feasible, albeit underexplored, pathway.
Other Significant Reactivity Pathways
Beyond transformations of the methoxymethyl group, the aromatic ring itself is reactive, primarily through directed ortho-metalation and electrophilic aromatic substitution.
Directed ortho-Metalation (DoM): The methoxymethyl group can act as a Directed Metalation Group (DMG). In DoM, the heteroatom of the DMG coordinates to a strong organolithium base (like n-butyllithium), directing the deprotonation exclusively to the ortho position. organic-chemistry.orgwikipedia.org For this compound, the oxygen atom of the ether would direct lithiation to the C6 position of the benzene ring. The fluorine atom at C1 is also a moderate DMG, which would reinforce deprotonation at the C6 position. This generates a potent aryllithium nucleophile at a specific site, which can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent regioselectively. uwindsor.caharvard.edu
Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution, with the regiochemical outcome dictated by the existing substituents. masterorganicchemistry.commakingmolecules.com The fluorine atom at C1 is an ortho, para-director, though it is deactivating due to its strong inductive effect. The methoxymethyl group at C2 is an activating ortho, para-director. The activating nature of the methoxymethyl group will dominate the directing effects.
The positions ortho and para to the methoxymethyl group are C1, C3, and C5.
The C1 position is already substituted with fluorine.
The C3 and C5 positions are therefore activated and available for substitution.
The positions ortho and para to the fluorine atom are C2 and C6.
The C2 position is blocked.
The C6 position is activated.
Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound is predicted to occur primarily at the C3, C5, and C6 positions, yielding a mixture of trisubstituted isomers. libretexts.orgacs.org
Radical Processes and Electron Transfer Mechanisms
The methoxymethyl group attached to the benzene ring is susceptible to radical reactions, particularly at the benzylic position. The carbon-hydrogen bonds of this methylene (B1212753) group are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical.
A common method for initiating radical reactions at the benzylic position is through the use of N-bromosuccinimide (NBS). chadsprep.comlibretexts.org This reagent, often in the presence of a radical initiator like light or peroxides, provides a low and steady concentration of bromine radicals (Br•). The mechanism for the benzylic bromination of a toluene derivative, which is analogous to this compound, proceeds through a free-radical chain reaction. youtube.comyoutube.com
The process begins with an initiation step where a small amount of bromine radicals are generated. These radicals then participate in propagation steps. A bromine radical abstracts a hydrogen atom from the benzylic position of the methoxymethyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the brominated product and a new bromine radical, thus continuing the chain. chadsprep.comyoutube.comTermination steps, where two radicals combine, remove radicals from the reaction and halt the chain process. youtube.com
The regioselectivity of this halogenation is highly specific for the benzylic position due to the stability of the intermediate radical. The fluorine atom at the ortho position influences the electronic properties of the benzene ring but does not typically interfere with the radical process occurring at the side chain.
| Reaction Type | Reagent | Position of Reactivity | Key Intermediate |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Methylene group of the methoxymethyl substituent | Resonance-stabilized benzylic radical |
Organometallic Intermediates and Their Reactivity
The presence of both a fluorine atom and a methoxymethyl group on the benzene ring provides multiple avenues for the formation of organometallic intermediates, primarily through ortho-lithiation and the formation of Grignard reagents.
Ortho-Lithiation:
The methoxymethyl group can act as a directed metalation group (DMG). wikipedia.org The oxygen atom of the methoxymethyl group can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position on the aromatic ring. wikipedia.orguwindsor.ca In the case of this compound, the position ortho to the methoxymethyl group is occupied by the fluorine atom. However, the ether oxygen can direct lithiation to the C6 position. The fluorine atom itself is also known to be a weak ortho-directing group for lithiation. The relative directing ability of the methoxymethyl and fluoro groups, along with the reaction conditions, would determine the regioselectivity of the lithiation.
The resulting aryllithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the C6 position.
Grignard Reagents:
To form a Grignard reagent, a halogen substituent is typically required on the aromatic ring. If this compound were to be first brominated at a position on the ring, for instance, the resulting aryl bromide could then be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, an organomagnesium halide (R-MgX). mnstate.eduwisc.eduadichemistry.com The formation of the Grignard reagent involves an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com
These Grignard reagents are strong nucleophiles and bases. mnstate.eduyoutube.com They readily react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds, leading to the synthesis of a variety of substituted aromatic compounds. adichemistry.comyoutube.comlibretexts.org For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. libretexts.org
It is important to note that the direct formation of a Grignard reagent from a C-F bond is generally not feasible due to the high strength of the carbon-fluorine bond. nih.gov However, under specific mechanochemical conditions or through indirect routes, fluoro-Grignard species have been generated. nih.gov
Another important consideration is the potential for the formation of benzyne (B1209423) intermediates from ortho-halo-organometallic species. For example, if a Grignard reagent were formed at a position ortho to the fluorine atom, elimination of magnesium halide could lead to the highly reactive benzyne intermediate, which could then undergo further reactions, such as Diels-Alder cycloadditions. stackexchange.com
| Organometallic Intermediate | Method of Formation | Directing Group/Precursor | Key Reactivity |
| Aryllithium | Ortho-lithiation with an organolithium reagent (e.g., n-BuLi) | Methoxymethyl group | Nucleophilic substitution with various electrophiles |
| Grignard Reagent | Reaction of an aryl halide with magnesium metal | Aryl halide (e.g., aryl bromide) | Nucleophilic addition to carbonyls and other electrophiles |
Derivatization and Structure Reactivity Relationships
Synthesis of Functionalized Analogues
The core structure of 1-Fluoro-2-(methoxymethyl)benzene serves as a scaffold for the introduction of additional functional groups, leading to a diverse range of derivatives. Synthetic strategies can target the aromatic ring or the methoxymethyl side chain.
The synthesis of analogues bearing additional halogen atoms can be achieved through various halogenation reactions. The specific methods depend on the desired halogen and its position on the aromatic ring. For instance, the synthesis of related compounds like 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene involves multi-step processes that begin with a suitable benzene (B151609) derivative, followed by controlled halogenation and methoxylation steps . The directing effects of the existing fluorine and methoxymethyl groups will influence the regioselectivity of the halogenation. Given that both are ortho-, para-directing groups, the introduction of a new substituent would likely occur at positions 4 or 6, with steric hindrance from the methoxymethyl group potentially favoring the para-position.
In some cases, particularly in electron-poor rings, a fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of other groups, including different halogens, under specific reaction conditions.
The incorporation of other aromatic or heteroaromatic moieties onto the this compound framework is a key strategy for creating more complex molecules. This is often accomplished through modern cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions typically require the prior installation of a suitable functional group on the benzene ring, such as a boronic acid (for Suzuki coupling) or a halide (for Stille or Heck coupling), which can then be coupled with a corresponding aromatic or heteroaromatic partner.
Research into the programmed synthesis of multi-substituted benzene derivatives demonstrates the feasibility of creating highly complex aromatic structures sciencedaily.com. These methodologies could be adapted to link this compound with other cyclic systems, paving the way for novel materials with tailored electronic or optical properties sciencedaily.com. The synthesis of complex fluorinated amino acids, for example, often involves the coupling of fluorinated aromatic building blocks beilstein-journals.org.
The methoxymethyl group itself offers opportunities for synthetic modification. The ether linkage can be cleaved under certain acidic conditions to yield the corresponding benzyl (B1604629) alcohol, which can then be further functionalized. Alternatively, the methoxy (B1213986) group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions .
In related systems, studies have shown that in the presence of a strong base and a protic solvent like methanol (B129727) (MeOH), nucleophilic aromatic substitution can occur where a fluorine atom is displaced by a methoxy group . While this modifies the aromatic ring rather than the side chain, it highlights a common transformation in the synthesis of fluoro-methoxy-substituted aromatic compounds .
Electronic and Steric Effects on Reactivity
The reactivity of the aromatic ring in this compound is governed by the combined electronic and steric influences of the fluorine and methoxymethyl substituents.
Substituent effects are typically dissected into two components: the inductive effect (I), which is transmitted through sigma (σ) bonds, and the mesomeric or resonance effect (M), transmitted through pi (π) systems wikipedia.orgchemistrysteps.com.
The methoxymethyl group, similar to a methoxy (-OCH₃) or other alkoxy group, is also electronegative and exerts a mild electron-withdrawing inductive effect (-I) chemistrysteps.com. However, the oxygen's lone pairs are readily donated to the aromatic ring, resulting in a strong electron-donating mesomeric effect (+M) msu.edu. This +M effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic substitution studymind.co.uk.
| Substituent | Inductive Effect (I) | Mesomeric Effect (M) | Overall Effect on Ring Reactivity | Directing Influence |
|---|---|---|---|---|
| -F (Fluoro) | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating | Ortho, Para |
| -CH₂OCH₃ (Methoxymethyl) | Weakly withdrawing (-I) | Strongly donating (+M) | Activating | Ortho, Para |
Steric hindrance refers to the spatial bulk of a substituent, which can impede a reaction at a nearby position libretexts.org. In this compound, the methoxymethyl group at position 2 is significantly bulkier than the fluorine atom at position 1.
Conformational Analysis and its Impact on Reactivity
The spatial arrangement of the methoxymethyl group relative to the fluorine atom and the benzene ring in this compound has a profound impact on its reactivity. The flexibility of the -CH2-O-CH3 chain allows for different conformations, primarily defined by the torsion angles around the C(aryl)-C(H2) and C(H2)-O bonds.
Computational studies on similar ortho-substituted systems, such as 2-fluorobenzoic acid, have revealed the existence of multiple stable conformers with distinct energies and rotational barriers. wikipedia.org For this compound, the key conformational considerations include:
Steric Hindrance: Repulsion between the bulky methoxymethyl group and the adjacent fluorine atom can influence the preferred orientation of the side chain.
Dipole-Dipole Interactions: The electrostatic interactions between the polar C-F and C-O bonds will play a role in determining the lowest energy conformation.
Through-Space Interactions: Non-covalent interactions, such as those between the fluorine atom and the methoxymethyl group's hydrogen or oxygen atoms, can stabilize certain conformations. researchgate.netrsc.org
Two primary planar conformers can be envisioned, where the C(aryl)-C(H2)-O-C(H3) chain is either anti or syn with respect to the C-F bond. Additionally, non-planar (gauche) conformations may also be populated. The relative energies of these conformers will dictate their population at a given temperature. The rotational barriers between these conformers will determine the rate of interconversion. Studies on related ortho-substituted biphenyls have shown that such rotational barriers can be significant. chemrxiv.org
The conformation of this compound directly impacts its reactivity in several ways:
Steric Shielding: A particular conformation might shield one of the adjacent ortho positions (C3 or C6) from attack by an incoming electrophile, thereby influencing the regioselectivity of substitution reactions.
Electronic Effects: The orientation of the methoxymethyl group can affect the overlap of its orbitals with the π-system of the benzene ring. Although the insulating methylene (B1212753) group largely prevents direct resonance, through-space electronic effects might still be operative and conformation-dependent. uomustansiriyah.edu.iq
Intramolecular Interactions: The potential for weak intramolecular hydrogen bonding between the fluorine atom and a hydrogen on the methoxymethyl group could stabilize a specific conformation and alter the electronic properties of the ring.
| Conformation | Key Feature | Potential Impact on Reactivity |
| Anti-planar | The methoxymethyl group is oriented away from the fluorine atom. | Minimizes steric hindrance, making the adjacent reactive sites more accessible. |
| Syn-planar | The methoxymethyl group is oriented towards the fluorine atom. | Maximizes steric hindrance and potential through-space interactions, possibly deactivating the adjacent reactive sites. |
| Gauche (non-planar) | The methoxymethyl group is out of the plane of the benzene ring. | May represent a compromise between steric and electronic effects, with intermediate reactivity. |
In electrophilic aromatic substitution reactions, the fluorine atom is an ortho, para-director, albeit a deactivating one. libretexts.org The methoxymethyl group, being weakly activating, would also direct to the ortho and para positions. In this compound, the directing effects of both groups would need to be considered to predict the outcome of derivatization reactions. The conformational preferences will likely play a significant role in determining the final product distribution by modulating the steric accessibility and local electronic environment of the aromatic ring.
Applications in Advanced Organic Synthesis As a Building Block
Utilization as a Key Intermediate in Multi-Step Syntheses
1-Fluoro-2-(methoxymethyl)benzene serves as a crucial starting material or intermediate in a variety of multi-step synthetic sequences. Its strategic importance lies in the ability of its functional groups to direct subsequent chemical transformations with high regioselectivity. The presence of both a fluorine atom and a methoxymethyl group allows for a range of synthetic manipulations, making it an attractive precursor for the synthesis of highly substituted aromatic compounds.
A significant application of this compound is in the preparation of more complex substituted benzene (B151609) derivatives. For instance, it can be a precursor in the synthesis of compounds like 1-chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene, which itself is a valuable intermediate in medicinal chemistry. The synthetic route to such molecules often involves a series of halogenation, methoxylation, and methoxymethylation reactions, where the initial scaffold of this compound provides a controlled entry point for introducing further functionality.
Synthetic Pathways to Complex Molecular Architectures
The structural features of this compound enable its incorporation into synthetic pathways leading to complex molecular architectures, including those found in bioactive molecules such as kinase inhibitors. While specific, detailed total syntheses starting directly from this compound are not extensively documented in publicly available literature, its strategic utility can be inferred from the synthesis of related complex structures.
For example, the synthesis of certain kinase inhibitors involves the construction of highly substituted aromatic cores. The 2-fluoro-6-substituted benzyl (B1604629) motif, which can be conceptually derived from this compound, is a key fragment in some of these inhibitors. The synthesis of such motifs often relies on the precise introduction of substituents onto the benzene ring, a process where the directing effects of the fluorine and methoxymethyl groups would be highly advantageous.
The general strategy involves leveraging the existing functional groups to introduce new ones in a controlled manner, gradually building up the complexity of the molecule. This step-wise approach is fundamental to the synthesis of complex targets in medicinal and agricultural chemistry. nih.gov
Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The most significant contribution of this compound to advanced organic synthesis lies in its role in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. This is primarily achieved through a powerful synthetic strategy known as directed ortho-metalation (DoM) .
In this reaction, the methoxymethyl group (-CH2OCH3) acts as a directed metalation group (DMG) . uwindsor.ca The oxygen atom of the methoxymethyl group can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium. This coordination directs the deprotonation (lithiation) to the specific ortho position, which in this case is the carbon atom at the C6 position of the benzene ring. uwindsor.ca This process generates a highly reactive aryllithium intermediate.
This aryllithium species can then react with a wide variety of electrophiles, leading to the formation of new bonds at the C6 position. This regioselective functionalization is a powerful tool for chemists to introduce diverse substituents and build molecular complexity.
Table 1: Examples of Electrophiles Used in Reactions with Lithiated this compound
| Electrophile | Resulting Functional Group | Bond Formed |
| Aldehydes (e.g., R-CHO) | Secondary alcohol | C-C |
| Ketones (e.g., R-CO-R') | Tertiary alcohol | C-C |
| Carbon dioxide (CO2) | Carboxylic acid | C-C |
| Alkyl halides (e.g., R-X) | Alkyl group | C-C |
| Disulfides (e.g., R-S-S-R) | Thioether | C-S |
| Chlorophosphines (e.g., R2PCl) | Phosphine (B1218219) | C-P |
| Boronic esters (e.g., B(OR)3) | Boronic acid/ester | C-B |
The ability to form these bonds with high precision is critical in the synthesis of pharmaceuticals and agrochemicals, where specific substitution patterns are often required for biological activity. The fluorine atom at the C1 position can also influence the reactivity and properties of the resulting molecules, making this building block particularly interesting for the design of novel compounds.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the stability and behavior of 1-fluoro-2-(methoxymethyl)benzene.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of organic molecules. dntb.gov.uaresearchgate.net The hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency. researchgate.netgrowingscience.com When paired with a Pople-style basis set like 6-31G**, which includes polarization functions on heavy atoms (d) and hydrogen atoms (p), it allows for a precise description of the molecular geometry and electronic properties.
Table 1: Illustrative Structural Parameters for Substituted Benzenes from DFT Calculations This table provides example data for related compounds to illustrate typical outputs of DFT calculations, as specific data for this compound was not available in the provided search results.
| Parameter | Benzene (B151609) nih.gov | Fluorobenzene (B45895) nih.gov | Toluene (B28343) (for -CH₃ group) |
|---|---|---|---|
| Average C-C Bond Length (Å) | 1.391 | 1.388 | ~1.395 |
| C-F Bond Length (Å) | N/A | ~1.35 | N/A |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the MOs of this compound, particularly the π-orbitals, is essential for understanding its electronic characteristics. The fluorine substituent plays a dual role: it is strongly electron-withdrawing through the σ-bond (inductive effect) but can act as a π-electron donor through its lone pairs (resonance effect). researchgate.net
The introduction of a fluorine atom onto a benzene ring creates new π-orbitals that are in conjugation with the aromatic system. nih.govacs.org These new orbitals, resulting from the interaction of fluorine's p-orbitals with the ring's π-system, are typically lower in energy than the original benzene π-orbitals. nih.govacs.org This interaction enriches the π-system of the molecule. The methoxymethyl group, being weakly electron-donating, also influences the energy and distribution of the molecular orbitals. A detailed MO analysis would map the contributions of each atom to the various molecular orbitals, highlighting how the substituents modulate the electron density of the aromatic ring. acs.org
The substitution of hydrogen with fluorine on a benzene ring perturbs its aromaticity. While fluorine's high electronegativity inductively withdraws electron density, its lone pairs can participate in π-conjugation, a concept termed "fluoromaticity". nih.govacs.org This term describes the increased aromatic-like behavior due to the addition of molecular orbitals to the π-system from fluorine lone pair conjugation. nih.govacs.org
Aromaticity is often assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations for fluorinated benzenes have shown that fluorine substitution can lead to slightly diminished diatropic ring currents (a measure of magnetic aromaticity) compared to benzene itself. nih.govacs.org However, other criteria for aromaticity, such as structural planarity and energetic stability, may be enhanced. For instance, some studies suggest that molecules like 1,3,5-trifluorobenzene (B1201519) possess a greater aromatic stabilization energy than benzene. nih.govacs.org In this compound, the interplay between the electron-withdrawing fluorine and the methoxymethyl group would lead to a unique perturbation of the ring's aromatic character, which could be quantified through computational analysis.
Table 2: Example Aromaticity Indices for Fluorinated Benzenes This table presents sample NICS(0) values from the literature for related compounds to illustrate the effect of fluorination on aromaticity.
| Compound | NICS(0) value (ppm) acs.org |
|---|---|
| Benzene | -9.7 |
| Fluorobenzene | -8.8 |
| 1,4-Difluorobenzene | -8.0 |
Molecular Descriptors and Their Significance
Molecular descriptors are numerical values derived from a theoretical model of a molecule that describe its chemical and physical properties. For this compound, descriptors related to its electronic nature are particularly significant.
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile. growingscience.com Calculating this index for this compound would help predict its reactivity in polar reactions.
Table 3: Illustrative Calculated Molecular Descriptors This table provides a conceptual framework for the type of data generated, as specific values for this compound were not available in the provided search results.
| Descriptor | Conceptual Value for this compound | Significance |
|---|---|---|
| Dipole Moment (Debye) | Non-zero, direction influenced by both F and OCH₂CH₃ groups | Indicates overall molecular polarity and solubility characteristics. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). growingscience.compku.edu.cn
An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. researchgate.net The HOMO is expected to be primarily located on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely have significant contributions from the antibonding orbitals of the benzene ring, influenced by the electron-withdrawing fluorine atom. The HOMO-LUMO energy gap is a critical descriptor; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. dntb.gov.uaresearchgate.net This analysis is crucial for predicting how the molecule will behave in various chemical reactions, such as electrophilic aromatic substitution.
Mechanistic Predictions and Validation via Computational Modeling
Computational and theoretical chemistry have emerged as indispensable tools for predicting and understanding the intricate details of chemical reactions involving molecules such as this compound. oregonstate.edu Through the application of quantum mechanical calculations and molecular modeling, it is possible to forecast reaction mechanisms, analyze transient structures, and map out the energetic landscapes of reaction pathways. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone. oregonstate.edu
For this compound, computational modeling can predict several key reactive behaviors. These include electrophilic and nucleophilic aromatic substitution on the benzene ring, as well as reactions involving the methoxymethyl substituent, such as benzylic C-H activation. nih.govresearchgate.net The presence of both a fluorine atom and a methoxymethyl group at adjacent positions on the benzene ring introduces a fascinating interplay of electronic and steric effects that can be systematically investigated using theoretical models.
Transition state theory is a cornerstone of understanding chemical reaction rates. Computational chemistry allows for the precise location of transition state structures on a potential energy surface and the calculation of their corresponding energies. masterorganicchemistry.comrsc.org This analysis is crucial for predicting the feasibility and kinetics of a proposed reaction mechanism. masterorganicchemistry.com
For this compound, several reaction types can be computationally explored. For instance, in an electrophilic aromatic substitution (EAS) reaction, the fluorine atom is an ortho-, para-director, while the methoxymethyl group is also an ortho-, para-director. researchgate.net However, the fluorine atom is deactivating due to its high electronegativity, whereas the methoxymethyl group is activating. researchgate.net Computational analysis of the transition states for electrophilic attack at the different available positions on the ring can elucidate the preferred site of reaction. The relative energies of the transition states will determine the regioselectivity of the substitution.
In the case of nucleophilic aromatic substitution (SNAr), the fluorine atom can act as a leaving group. masterorganicchemistry.com The rate of this reaction is generally dependent on the stability of the intermediate Meisenheimer complex. masterorganicchemistry.com Computational modeling can provide detailed geometries and energies of the transition states leading to and from this intermediate.
Another potential reaction is the ortho-lithiation, where a strong base can abstract a proton from the benzene ring. psu.edu The fluorine atom is known to direct lithiation to its ortho position. However, the presence of the adjacent methoxymethyl group could sterically hinder this approach or offer an alternative site for deprotonation at the benzylic carbon. Transition state analysis can predict the kinetic favorability of these competing pathways.
Below is an illustrative data table showcasing hypothetical activation energies for competing pathways in an electrophilic aromatic substitution reaction on this compound, as might be determined by Density Functional Theory (DFT) calculations.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Electrophilic attack at C4 (para to Fluoro) | 15.2 |
| Electrophilic attack at C6 (ortho to Fluoro) | 18.5 |
| Electrophilic attack at C3 (meta to Fluoro) | 25.1 |
| Electrophilic attack at C5 (meta to Fluoro) | 23.8 |
Note: This data is illustrative and intended to represent the type of results obtained from transition state analysis.
Beyond identifying transition states, computational modeling can elucidate the entire reaction pathway, connecting reactants, intermediates, transition states, and products. youtube.com This provides a comprehensive, step-by-step view of the reaction mechanism. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the intended reactants and products.
For this compound, the elucidation of reaction pathways can be particularly insightful. For example, in a palladium-catalyzed cross-coupling reaction, computational modeling can map out the catalytic cycle, including steps such as oxidative addition, transmetalation, and reductive elimination. The fluorine atom can influence the oxidative addition step, and the methoxymethyl group can affect the stability of the organometallic intermediates.
Similarly, the mechanism of benzylic C-H activation of the methoxymethyl group can be elucidated. researchgate.net Computational studies can distinguish between different possible mechanisms, such as concerted metalation-deprotonation or radical pathways. nih.govresearchgate.net The calculated energy profile for each pathway would reveal the most likely mechanism under specific reaction conditions.
An example of a simplified reaction coordinate diagram for a hypothetical two-step reaction of this compound is presented below. This illustrates how computational chemistry can map the energetic landscape of a reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Note: This data is hypothetical and serves to illustrate the components of a computationally elucidated reaction pathway.
Through these computational and theoretical investigations, a detailed and quantitative understanding of the chemical reactivity of this compound can be achieved, guiding synthetic efforts and the design of new chemical transformations.
Catalytic Systems for Transformations Involving 1 Fluoro 2 Methoxymethyl Benzene
Organocatalysis and Phase Transfer Catalysis
In contrast to metal-based systems, organocatalysis utilizes small organic molecules to accelerate chemical reactions. For transformations involving fluoroarenes, these methods often facilitate nucleophilic aromatic substitution (SNAr). The SNAr mechanism is generally viable only for aryl fluorides that are "activated" by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. libretexts.org
For unactivated fluoroarenes like 1-fluoro-2-(methoxymethyl)benzene, alternative activation modes are necessary. Organic photoredox catalysis, for example, can enable the nucleophilic defluorination of electron-rich and electron-neutral fluoroarenes under mild conditions. nih.gov This process involves the generation of a cation radical from the fluoroarene, which becomes highly susceptible to nucleophilic attack.
Phase Transfer Catalysis (PTC) is another powerful technique for promoting reactions between reactants in immiscible phases (e.g., an aqueous solution and an organic solvent). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a nucleophile (like OH⁻ or CN⁻) from the aqueous phase into the organic phase where the fluoroarene substrate is dissolved. ijirset.comslideshare.net This transfer generates a "naked," highly reactive nucleophile in the organic phase, which can then attack the aromatic ring. While direct SNAr on unactivated fluoroarenes is difficult, PTC can enhance the rate of substitution, particularly with highly nucleophilic reagents or under forcing conditions. Hydrogen bonding phase-transfer catalysts, such as chiral bis-ureas, have also been developed to deliver fluoride (B91410) ions for enantioselective fluorination reactions. nih.gov
Role of Catalysts in Reaction Rate and Selectivity
The choice of catalyst is paramount in controlling both the rate and selectivity of transformations involving this compound and related compounds.
Selectivity: Catalysts are crucial for directing the selectivity of a reaction, including chemoselectivity, regioselectivity, and stereoselectivity.
Chemoselectivity: In molecules with multiple different halogen atoms, palladium catalysts can often selectively activate the more reactive C-X bond (I > Br > Cl >> F). Achieving selective activation of the C-F bond in the presence of more reactive halides is extremely challenging and requires specially designed catalytic systems.
Regioselectivity: In substrates with multiple identical C-F bonds or multiple C-H bonds, the catalyst can direct functionalization to a specific position. For instance, directing groups on the substrate can coordinate to the metal center, positioning the catalyst to activate a specific ortho C-F or C-H bond. In the absence of strong directing effects, electronic factors often dominate, with reactions occurring at the most electron-deficient site. libretexts.org
Stereoselectivity: In the formation of chiral molecules, chiral ligands attached to the metal catalyst create a chiral environment that can favor the formation of one enantiomer over the other. This is a key principle in asymmetric catalysis. Similarly, chiral organocatalysts and phase-transfer catalysts are designed to achieve high enantioselectivity in reactions such as asymmetric fluorination. beilstein-journals.org
Advanced Spectroscopic and Mechanistic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
NMR spectroscopy is an indispensable tool for the detailed structural and electronic analysis of 1-Fluoro-2-(methoxymethyl)benzene. Different NMR techniques provide specific insights into the molecular framework and the influence of the fluorine and methoxymethyl substituents on the electronic environment of the benzene (B151609) ring.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound by identifying the different types of protons and carbons and their connectivity.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically δ 6.8-7.5 ppm) due to coupling with each other and with the fluorine atom. The methoxymethyl group will show two distinct signals: a singlet for the methoxy (B1213986) (-OCH₃) protons (around δ 3.3-3.5 ppm) and a singlet for the benzylic methylene (B1212753) (-CH₂-) protons (around δ 4.5-4.7 ppm). The exact chemical shifts are influenced by the electronic effects of the fluorine and methoxymethyl groups.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals for the six aromatic carbons, the benzylic carbon, and the methoxy carbon. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating/withdrawing nature of the methoxymethyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of predicted chemical shifts. Note that actual experimental values can vary based on the solvent and other experimental conditions. sigmaaldrich.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 | - |
| -OCH₃ | 3.3 - 3.5 | 58 - 60 |
| -CH₂- | 4.5 - 4.7 | 65 - 70 |
| Aromatic-C | - | 115 - 165 |
| C-F | - | ~160 (with large ¹JCF) |
Note: These are approximate ranges and can be influenced by solvent and concentration. pdx.eduorganicchemistrydata.org
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the electronic environment around the fluorine atom. wikipedia.orgslideshare.net ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound is directly related to the electron density at its position, which is in turn influenced by the methoxymethyl group. aiinmr.com
The electronic effect of the methoxymethyl substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. stenutz.euutexas.edu The ¹⁹F NMR chemical shift of a substituted fluorobenzene (B45895) can be correlated with the Hammett constant of the substituent. researchgate.net For the -CH₂OCH₃ group, the Hammett constants are relatively small, indicating a weak electronic effect compared to other substituents. stenutz.eu
Data Table: Hammett Substituent Constants
| Substituent | σ (meta) | σ (para) |
| -F | 0.34 | 0.06 |
| -OCH₃ | 0.14 | -0.27 |
| -CH₂OCH₃ | 0.02 | 0.03 |
Source: Adapted from publicly available data. stenutz.eu
This data indicates that the methoxymethyl group has a slight electron-donating effect in the para position and a slight electron-withdrawing effect in the meta position, though these effects are minimal.
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. This method allows for the observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic information. For reactions involving this compound, in situ NMR could be employed to study, for example, its synthesis or its participation in substitution or coupling reactions. By tracking the disappearance of starting material signals and the appearance of product signals over time, reaction rates and orders can be determined.
Mass Spectrometry for Fragmentation Analysis and Hydride Elimination Studies
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry. wikipedia.orglibretexts.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. creative-proteomics.comumd.edu This process causes the analyte molecules to be sputtered into the gas phase and ionized, often resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org
A notable phenomenon observed in the positive ion FAB mass spectra of some compounds containing methoxymethylbenzene moieties is the formation of an [M-H]⁺ ion, indicating hydride elimination. nih.gov For this compound, this would correspond to a peak at an m/z value one unit less than the molecular weight. Studies on related compounds have shown that the site of hydride elimination can be from the methoxymethyl group. nih.gov
Electron Ionization (EI) Mass Spectrometry: EI is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). libretexts.orgyoutube.com This leads to the formation of a molecular ion (M⁺·) and extensive fragmentation. libretexts.orgnih.gov The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the methoxy group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), or a fluorine atom.
Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that results in less fragmentation than EI. libretexts.orgyoutube.com In CI, a reagent gas (e.g., methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecules to produce ions, typically protonated molecules [M+H]⁺. researchgate.net This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.
Interactive Data Table: Expected Key Ions in Mass Spectra
| Ion | m/z (Expected) | Ionization Technique | Significance |
| [M]⁺· | 140 | EI | Molecular Ion |
| [M+H]⁺ | 141 | CI, FAB | Protonated Molecule |
| [M-H]⁺ | 139 | FAB | Hydride Elimination |
| [M-OCH₃]⁺ | 109 | EI | Loss of Methoxy Group |
| [M-CH₂OCH₃]⁺ | 95 | EI | Loss of Methoxymethyl Group |
Note: The molecular weight of this compound is 140.15 g/mol . The m/z values are for the most abundant isotopes. nist.govchemicalbook.comnist.govnist.gov
Use of Deuterium (B1214612) Labeling in Mechanistic Studies
Deuterium labeling is a powerful tool to trace the path of hydrogen atoms throughout a chemical reaction. In the context of this compound, this could be applied, for instance, to studies of its ortho-lithiation, a common reaction for substituted aromatic compounds. In such a reaction, a strong base is used to remove a proton from the position adjacent to a directing group.
By synthesizing a deuterated version of this compound, where the hydrogen atoms at specific positions are replaced by deuterium, chemists can determine which proton is preferentially removed. For example, if the hydrogen at the C6 position (ortho to the fluorine and meta to the methoxymethyl group) were replaced with deuterium, its fate during the reaction would provide insight into the reaction mechanism. If the deuterium is removed and replaced by lithium, it confirms the site of metalation.
Such studies are critical for understanding the regioselectivity of reactions and the influence of substituents on the acidity of aromatic protons.
Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Determination
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. uwindsor.ca
For this compound, a KIE study would typically involve comparing the rate of a reaction of the normal, protiated compound with the rate of the same reaction using a deuterated analogue. For example, in an electrophilic aromatic substitution reaction, if the C-H bond cleavage is part of the slowest step, a significant primary KIE (typically kH/kD > 2) would be observed. youtube.com Conversely, a KIE close to unity would suggest that the C-H bond breaking occurs after the rate-determining step. youtube.com
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound
| Reaction Type | Rate Constant (kH) | Rate Constant (kD) | kH/kD | Implication for Rate-Limiting Step |
| Electrophilic Nitration | Value | Value | Value | C-H bond cleavage is/is not rate-determining |
| ortho-Lithiation | Value | Value | Value | C-H bond cleavage is/is not rate-determining |
This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Hammett Plot Analysis for Mechanistic Insights and Electronic Effects
Hammett plot analysis is a cornerstone of physical organic chemistry used to investigate the electronic effects of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.org This analysis involves plotting the logarithm of the reaction rate constants (or equilibrium constants) for a series of substituted reactants against the Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ, rho), provides valuable information about the reaction mechanism. wikipedia.org
To apply this to this compound, one would synthesize a series of derivatives with different substituents at various positions on the benzene ring. The rates of a specific reaction, for example, nucleophilic aromatic substitution of the fluorine atom, would then be measured for each derivative.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge develops in the transition state. A negative ρ value signifies that electron-donating groups accelerate the reaction, pointing to the buildup of positive charge in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
Table 2: Hypothetical Hammett Data for a Reaction of Substituted this compound Analogues
| Substituent (X) | Hammett Constant (σ) | log(kX/kH) |
| -NO2 | Value | Value |
| -CN | Value | Value |
| -Cl | Value | Value |
| -H | 0 | 0 |
| -CH3 | Value | Value |
| -OCH3 | Value | Value |
This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
While the specific application of these advanced techniques to this compound is not found in the surveyed literature, their principles form the basis of modern mechanistic organic chemistry and would be invaluable in elucidating the reactivity of this compound.
Future Directions in Academic Research
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of fluorinated organic molecules remains a significant focus in chemical research. For 1-Fluoro-2-(methoxymethyl)benzene, future investigations are likely to concentrate on late-stage fluorination and C-H functionalization strategies, moving beyond classical multi-step syntheses.
A primary area of interest is the direct, catalytic C-H fluorination of 2-(methoxymethyl)anisole or related precursors. This approach, which avoids the pre-functionalization required in traditional methods like the Balz-Schiemann reaction, is a major goal in modern organofluorine chemistry. Research will likely target the design of novel electrophilic or radical fluorinating agents that can be activated by transition metal catalysts to achieve high regioselectivity.
Furthermore, exploring pathways that leverage the directing-group ability of the methoxymethyl substituent could open new avenues. The ether oxygen could potentially coordinate to a metal center, directing C-H activation and subsequent functionalization at the ortho-fluorine position.
Table 1: Potential Novel Synthetic Approaches for this compound
| Synthetic Strategy | Potential Precursor | Key Research Challenge |
| Directed C-H Fluorination | 2-(methoxymethyl)anisole | Catalyst design for high regioselectivity and turnover number. |
| Late-Stage Nucleophilic Fluorination | Substituted phenol (B47542) derivatives | Development of robust methods for activating the C-O bond for fluorination. |
| Flow Chemistry Synthesis | Halogenated precursors | Optimization of reaction conditions for rapid and high-yield production. |
Development of New Catalytic Systems for Selective Transformations
The presence of both a fluorine atom and a methoxymethyl group offers multiple sites for catalytic transformations. Future research will undoubtedly focus on developing catalytic systems that can selectively functionalize other positions on the aromatic ring. Palladium-catalyzed cross-coupling reactions are a prime area for such investigations .
A significant challenge is the selective C-H functionalization at the positions ortho or meta to the existing substituents. The development of catalysts that can distinguish between the available C-H bonds based on subtle electronic and steric differences is a frontier in catalysis research. For instance, iridium or rhodium catalysts, known for their ability to facilitate C-H activation, could be tailored with specific ligand architectures to achieve desired selectivities.
Another promising direction is the catalytic activation of the C-F bond. While generally strong, the C-F bond can be activated by specific low-valent transition metal complexes, opening up possibilities for defluorinative functionalization to introduce new groups at the 1-position.
In-depth Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods. The interplay between the inductive effect of the fluorine and the potential coordinating effect of the methoxymethyl group can lead to complex reaction pathways.
For instance, in directed ortho-metalation reactions, where a strong base is used to deprotonate a position adjacent to a directing group, the fluorine atom can significantly influence the acidity of the aromatic protons. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will be essential to elucidate the precise role of each substituent in transition states.
Computational studies will also play a vital role in mapping out reaction energy profiles and identifying key intermediates, providing insights that are often difficult to obtain through experimental means alone.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry is a powerful tool for predicting the physical, chemical, and spectroscopic properties of molecules. For this compound, advanced computational modeling can provide significant insights into its reactivity and spectral characteristics. The use of Density Functional Theory (DFT) and ab initio methods is becoming increasingly common for the accurate prediction of NMR chemical shifts in fluoroaromatic compounds researchgate.nettandfonline.com.
Future research will likely focus on developing and applying computational protocols to predict the regioselectivity of various reactions. researchgate.net For example, calculating the relative energies of different transition states for a proposed catalytic cycle can help in selecting the most promising ligand or catalyst for a desired transformation. Moreover, computational models can predict 19F-NMR chemical shifts, which is a valuable tool for characterizing reaction products and intermediates in organofluorine chemistry. researchgate.netresearchgate.net
Table 2: Comparison of Computational Methods for Studying Fluoroaromatic Compounds
| Method | Potential Application for this compound | Key Advantage |
| Density Functional Theory (DFT) | Prediction of ground-state geometry and reaction pathways. | Good balance of accuracy and computational cost. researchgate.nettandfonline.com |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of NMR parameters and reaction energies. | High accuracy for benchmarking DFT results. tandfonline.comresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions. | Provides insights into the nature of chemical bonds. |
Design and Synthesis of Advanced Derivatives for Fundamental Chemical Research
The synthesis of novel derivatives of this compound will be a key area of future research, aimed at exploring fundamental chemical principles and developing new functional molecules. By introducing additional functional groups, researchers can systematically study how substituents influence the electronic structure and reactivity of the polysubstituted aromatic ring.
For example, introducing strong electron-donating or electron-withdrawing groups at other positions on the ring would allow for a detailed investigation of substituent effects on the 19F-NMR chemical shift, providing valuable data for physical organic chemistry studies.
Furthermore, incorporating this fluorinated motif into larger, more complex structures, such as polymers or ligands for metal complexes, could lead to materials with unique properties. The fluorine atom can impart desirable characteristics like thermal stability and altered electronic properties, making such derivatives of interest in materials science.
Q & A
Q. What are the key physical properties of 1-Fluoro-2-(methoxymethyl)benzene relevant to laboratory handling?
Methodological Answer: Physical properties are critical for safe handling and experimental design. Based on analogous fluorinated methoxybenzene derivatives (e.g., 1-Fluoro-2-methoxybenzene):
| Property | Value (Analogous Data) | Source |
|---|---|---|
| Molecular Weight | ~140.14 g/mol (estimated) | Calculated |
| Boiling Point | ~154–159°C (similar to CRC data) | |
| Solubility | Insoluble in H₂O; soluble in ethanol, chloroform | |
| Density | ~1.10–1.12 g/cm³ | |
| Handling Note: Store in airtight containers away from oxidizers due to flammability (inferred from fluorobenzene analogs). |
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer: Synthesis can be adapted from microwave-assisted protocols for fluorinated aryl ethers:
- Starting Materials: 2-Fluorophenol and methoxymethyl halides (e.g., methoxymethyl bromide).
- Catalysis: Use Pd or Cu catalysts under microwave irradiation (80–120°C, 30–60 min) to enhance coupling efficiency .
- Workup: Purify via column chromatography (hexane/ethyl acetate) and confirm purity by GC-MS (m/z ~140 for molecular ion) .
Q. How can researchers characterize the purity of this compound using spectroscopic methods?
Methodological Answer: Combine NMR and mass spectrometry:
- ¹H NMR: Expect signals for methoxymethyl (-CH₂-OCH₃) at δ 3.3–3.5 ppm (singlet) and aromatic protons split due to fluorine coupling (δ 6.8–7.2 ppm) .
- ¹⁹F NMR: Fluorine resonance typically appears at δ -110 to -120 ppm (vs. CFCl₃) .
- GC-MS: Major fragments include [M-CH₃OCH₂]+ (m/z 109) and [M-F]+ (m/z 121) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?
Methodological Answer: Isomerization often occurs due to competing substitution patterns. Strategies include:
- Temperature Control: Lower temperatures (e.g., 60°C) reduce thermal rearrangements.
- Catalyst Screening: Pd(PPh₃)₄ minimizes para-substitution byproducts compared to Cu catalysts .
- Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor ortho-substitution . Example: A study on fluorobenzene derivatives achieved 88% yield of the desired isomer by optimizing microwave power and solvent .
Q. What strategies resolve contradictions in reported NMR chemical shifts for fluorinated aromatics?
Methodological Answer: Discrepancies arise from solvent effects, calibration, or impurity interference. To standardize
- Deuterated Solvents: Use CDCl₃ for consistent referencing (δ 7.26 ppm for ¹H, δ -116 ppm for ¹⁹F) .
- Internal Standards: Add TMS (tetramethylsilane) for ¹H and hexafluorobenzene for ¹⁹F.
- Collaborative Validation: Cross-check shifts with computational tools (e.g., DFT calculations for expected coupling constants) .
Q. How is this compound utilized in complex organic syntheses?
Methodological Answer: The compound serves as a versatile intermediate:
- Suzuki Coupling: React with boronic acids to introduce biaryl motifs (e.g., for drug candidates) .
- Oxidation: Convert the methoxymethyl group to a carbonyl using Jones reagent (CrO₃/H₂SO₄) for ketone synthesis .
- Pharmaceutical Intermediates: Used in synthesizing fluorinated analogs of bioactive molecules (e.g., antimicrobial agents) .
Data Contradiction Analysis
Example: Discrepancies in boiling points (e.g., 154°C vs. 159°C in CRC data ) may arise from purity or measurement techniques. Resolve by:
Repeating distillation under controlled vacuum (e.g., 10 mmHg).
Comparing with gas chromatography retention times of high-purity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
